molecular formula C31H36N4O2 B10837870 5-(8-Hydroxy-7-piperidin-1-ylmethyl-isoquinolin-5-ylmethyl)-7-piperidin-1-ylmethyl-quinolin-8-ol

5-(8-Hydroxy-7-piperidin-1-ylmethyl-isoquinolin-5-ylmethyl)-7-piperidin-1-ylmethyl-quinolin-8-ol

Cat. No.: B10837870
M. Wt: 496.6 g/mol
InChI Key: WJEZXIYONPULSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PD-29361 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.

    Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically forms biaryl compounds .

Comparison with Similar Compounds

PD-29361 can be compared with other calcium channel inhibitors, such as:

    Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Verapamil: A phenylalkylamine calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.

    Diltiazem: A benzothiazepine calcium channel blocker used to treat hypertension and angina.

PD-29361 is unique in its specific targeting of the voltage-gated calcium channel alpha Cav2.2 subunit, which distinguishes it from other calcium channel inhibitors that may target different subunits or types of calcium channels .

Properties

Molecular Formula

C31H36N4O2

Molecular Weight

496.6 g/mol

IUPAC Name

5-[[8-hydroxy-7-(piperidin-1-ylmethyl)isoquinolin-5-yl]methyl]-7-(piperidin-1-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C31H36N4O2/c36-30-24(20-34-12-3-1-4-13-34)17-22(26-9-11-32-19-28(26)30)16-23-18-25(21-35-14-5-2-6-15-35)31(37)29-27(23)8-7-10-33-29/h7-11,17-19,36-37H,1-6,12-16,20-21H2

InChI Key

WJEZXIYONPULSN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=CC=N3)C(=C2)CC4=CC(=C(C5=C4C=CN=C5)O)CN6CCCCC6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.